

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Brilaroxazine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Brilaroxazine |           |
| Cat. No.:            | B606366       | Get Quote |

**Brilaroxazine** (developmental code name: RP5063), an investigational atypical antipsychotic, is a novel chemical entity under development by Reviva Pharmaceuticals for the treatment of various neuropsychiatric and inflammatory disorders. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and key experimental data for researchers, scientists, and drug development professionals.

#### **Chemical Structure**

**Brilaroxazine**, also known as oxaripiprazole, is a third-generation antipsychotic and a dopamine-serotonin system modulator.[1] Its chemical structure is closely related to aripiprazole, with the key difference being the substitution of a methylene group in aripiprazole's quinolinone ring system with an oxygen atom, forming a benzoxazinone ring system.[1] This modification in the molecule's secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.[1]

IUPAC Name: 6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one[1][2]

Chemical Formula: C22H25Cl2N3O3

Molecular Weight: 450.36 g⋅mol<sup>-1</sup>

### Synthesis of Brilaroxazine



#### Foundational & Exploratory

Check Availability & Pricing

The synthesis of **Brilaroxazine** involves a multi-step process that couples the 1-(2,3-dichlorophenyl)piperazine moiety with the 6-(4-bromobutoxy)-4H-1,4-benzoxazin-3-one intermediate. The following is a representative synthetic workflow based on common methods for producing arylpiperazine derivatives.





Click to download full resolution via product page

**Figure 1:** Plausible synthetic workflow for **Brilaroxazine**.



### **Pharmacodynamics and Receptor Binding Profile**

**Brilaroxazine** functions as a multimodal dopamine and serotonin modulator. It exhibits partial agonism at dopamine D<sub>2</sub>, D<sub>3</sub>, and D<sub>4</sub> receptors, as well as serotonin 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> receptors. Conversely, it acts as an antagonist at serotonin 5-HT<sub>2n</sub>, 5-HT<sub>2n</sub>, 5-HT<sub>2n</sub>, 5-HT<sub>6</sub>, and 5-HT<sub>7</sub> receptors.

The receptor binding affinities (Ki) of **Brilaroxazine** are summarized in the table below.



| Receptor                                | Binding Affinity (Ki, nM) |
|-----------------------------------------|---------------------------|
| Dopamine Receptors                      |                           |
| D <sub>2</sub> S                        | High Affinity             |
| D <sub>2</sub> L                        | High Affinity             |
| D <sub>3</sub>                          | High Affinity             |
| D4.4                                    | High Affinity             |
| D <sub>1</sub>                          | Moderate Affinity         |
| D <sub>5</sub>                          | Moderate Affinity         |
| Serotonin Receptors                     |                           |
| 5-HT <sub>1a</sub>                      | 1.5                       |
| 5-HT <sub>2a</sub>                      | 2.5                       |
| 5-HT <sub>2n</sub>                      | 0.19                      |
| 5-HT <sub>2n</sub>                      | Moderate Affinity         |
| 5-HT₃                                   | Moderate Affinity         |
| 5-HT <sub>6</sub>                       | Moderate Affinity         |
| 5-HT <sub>7</sub>                       | 2.7                       |
| Other Receptors/Transporters            |                           |
| Serotonin Transporter (SERT)            | Moderate Affinity         |
| H1                                      | Moderate Affinity         |
| α <sub>4</sub> β <sub>2</sub> Nicotinic | Moderate Affinity         |
| α <sub>1n</sub> Adrenergic              | Moderate Affinity         |

Data sourced from MedchemExpress and Wikipedia.

# **Signaling Pathways**







The therapeutic effects of **Brilaroxazine** are mediated through its modulation of key signaling pathways associated with its target receptors. The following diagram illustrates the primary signaling cascades influenced by **Brilaroxazine**.





Click to download full resolution via product page

Figure 2: Key signaling pathways modulated by Brilaroxazine.



#### **Pharmacokinetics**

Brilaroxazine exhibits a predictable pharmacokinetic profile, allowing for once-daily dosing.

| Pharmacokinetic Parameter | Value                                                 |
|---------------------------|-------------------------------------------------------|
| Bioavailability           | >80%                                                  |
| Protein Binding           | >99%                                                  |
| Metabolism                | Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%)   |
| Elimination Half-life     | 55 hours                                              |
| Excretion                 | Predominantly through feces (53.3%) and urine (32.8%) |

## **Clinical Efficacy and Safety**

**Brilaroxazine** has undergone Phase I, II, and III clinical trials for schizophrenia, demonstrating favorable efficacy and an improved side effect profile compared to existing antipsychotics.

#### Phase III RECOVER Trial (NCT05184335)

The pivotal Phase III RECOVER trial was a randomized, double-blind, placebo-controlled study in patients with acute schizophrenia.

| Endpoint (at Week<br>4)        | Brilaroxazine 50<br>mg | Placebo | p-value |
|--------------------------------|------------------------|---------|---------|
| Change in PANSS<br>Total Score | -23.9                  | -13.8   | <0.001  |

Data from the Phase III RECOVER trial.

### **Safety and Tolerability**



**Brilaroxazine** was well-tolerated in clinical trials, with low rates of treatment-emergent adverse events (TEAEs) and lower discontinuation rates than placebo.

| Adverse Event Profile (Phase III RECOVER Trial) | Brilaroxazine 15<br>mg                | Brilaroxazine 50<br>mg                | Placebo |
|-------------------------------------------------|---------------------------------------|---------------------------------------|---------|
| Overall TEAE Rate                               | 34.5%                                 | 35.5%                                 | 30%     |
| Discontinuation Rate                            | 19%                                   | 16%                                   | 22%     |
| Discontinuation due to Drug Side Effects        | 1%                                    | 0%                                    | 4%      |
| Common TEAEs (>5%)                              | Headache (<6%),<br>Somnolence (≤7.5%) | Headache (<6%),<br>Somnolence (≤7.5%) | -       |

Data from the Phase III RECOVER trial.

# Experimental Protocols Phase III RECOVER Clinical Trial (NCT05184335)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of **Brilaroxazine** in subjects with an acute exacerbation of schizophrenia. This was followed by a 52-week open-label extension.
- Intervention:
  - Double-blind phase (28 days): Brilaroxazine 15 mg or 50 mg once daily, or placebo.
  - Open-label extension (52 weeks): Flexible doses of Brilaroxazine (15 mg, 30 mg, or 50 mg) once daily.
- Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome
   Scale (PANSS) total score at Day 28.
- Key Inclusion Criteria: Adults aged 18 to 65 years with a diagnosis of schizophrenia.



• Key Exclusion Criteria: History of treatment resistance, lifetime use of clozapine, or electroconvulsive therapy for schizophrenia within the past 5 years.

## Preclinical Behavioral Assessment: Apomorphine-Induced Climbing in Mice

This is a standard in vivo model used to screen for antipsychotic activity by assessing a compound's ability to antagonize dopamine agonist-induced behaviors.

- Objective: To evaluate the dopamine receptor blocking activity of a test compound.
- Procedure:
  - Mice are pre-treated with the test compound (e.g., Brilaroxazine at various doses) or vehicle.
  - After a specified time, apomorphine (a dopamine agonist) is administered to induce climbing behavior.
  - Climbing behavior is observed and scored at regular intervals. The scoring is typically based on the position of the mouse's paws on the cage walls (e.g., 0 for no paws on the cage, up to 4 for all four paws on the cage).
- Endpoint: A reduction in apomorphine-induced climbing behavior by the test compound indicates potential antipsychotic efficacy.





Click to download full resolution via product page

**Figure 3:** Experimental workflow for the apomorphine-induced climbing test.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Brilaroxazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606366#chemical-structure-and-synthesis-of-brilaroxazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com